Tribromochlorosilane
Description
Structure
3D Structure
Properties
CAS No. |
13465-76-4 |
|---|---|
Molecular Formula |
Br3ClSi |
Molecular Weight |
303.25 g/mol |
IUPAC Name |
tribromo(chloro)silane |
InChI |
InChI=1S/Br3ClSi/c1-5(2,3)4 |
InChI Key |
KDSIMFNFMPPQRD-UHFFFAOYSA-N |
Canonical SMILES |
[Si](Cl)(Br)(Br)Br |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of Tribromochlorosilane
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of silicon compounds, with ²⁹Si NMR being particularly informative for Tribromochlorosilane.
The molecular formula of this compound, SiBr₃Cl, dictates which nuclei are observable by NMR. The molecule contains no hydrogen or carbon atoms; therefore, ¹H and ¹³C NMR spectroscopy are not applicable for its direct characterization.
The primary nucleus of interest is ²⁹Si. High-resolution ²⁹Si NMR provides direct insight into the electronic environment of the silicon atom. The chemical shift (δ) of ²⁹Si is highly sensitive to the nature of the substituents attached to it. For halosilanes, the chemical shift is strongly influenced by the electronegativity and size of the halogen atoms. Theoretical calculations are essential for interpreting these shifts, especially for molecules with heavy atoms like bromine. acs.orgresearchgate.net Quantum-chemical calculations for the series of halosilanes show that the ²⁹Si NMR chemical shifts can be predicted with reasonable accuracy when appropriate computational models are used. researchgate.net
| Nucleus | Applicability | Information Gained |
|---|---|---|
| ¹H | Not Applicable | No hydrogen atoms are present in the molecular structure. |
| ¹³C | Not Applicable | No carbon atoms are present in the molecular structure. |
| ²⁹Si | Applicable | Provides data on the electronic environment of the silicon nucleus, influenced by the attached chlorine and bromine atoms. acs.org |
Solid-state ²⁹Si NMR spectroscopy, often employing techniques like Magic Angle Spinning (MAS), provides valuable information about the structure of silicon compounds in the solid phase. uni-muenchen.denih.gov This method can reveal details about the local symmetry of the silicon site and differences in bond lengths and angles compared to the gas or liquid phase. rsc.org For crystalline materials, solid-state NMR can distinguish between different crystallographic sites of the silicon atom.
While specific solid-state ²⁹Si NMR studies on this compound are not widely documented, the techniques are broadly applied to related materials like organosilanes interacting with surfaces and silicone polymers. uni-muenchen.deresearchgate.netmri-q.com In these studies, solid-state NMR helps to identify the nature of siloxane bridges, the degree of condensation, and the interaction of silicon centers with their environment. uni-muenchen.de A consistent observation in the study of silyl (B83357) groups on silica (B1680970) surfaces is a small downfield shift in the solid state compared to the solution phase, typically between +2 and +7 ppm. uni-muenchen.de
For halosilanes containing heavy elements like bromine and iodine, relativistic effects significantly impact the ²⁹Si NMR chemical shifts. acs.orgutb.cz These effects arise from the high velocity of core electrons in heavy atoms, which alters the electronic structure and, consequently, the magnetic shielding at the silicon nucleus. utb.cz The dominant contribution is the spin-orbit (SO) coupling, often referred to as the "spin-orbit heavy-atom on the light-atom" (SO-HALA) effect. utb.cz
Relativistic calculations performed within a full four-component Dirac scheme are necessary to accurately predict the ²⁹Si chemical shifts for these compounds. acs.orgacs.org Studies have shown that for halosilanes, non-relativistic calculations can lead to mean absolute errors of around 14.0 ppm, which is significantly reduced to approximately 6.7 ppm with four-component relativistic calculations. researchgate.net The relativistic contribution to the shielding constant increases with the atomic number of the surrounding atoms. acs.org Therefore, for this compound, these relativistic corrections are essential for a precise theoretical description of its ²⁹Si NMR spectrum. acs.org
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. frontiersin.org These methods are complementary; IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. edinst.com
Each bond within a molecule vibrates at a characteristic frequency. For this compound, the key vibrational modes are the stretching and bending of the Si-Br and Si-Cl bonds. The example of Si-H stretching, which typically appears around 2100 cm⁻¹, is not applicable to SiBr₃Cl as it lacks Si-H bonds. mdpi.comresearchgate.net Instead, the spectra are dominated by vibrations of the silicon-halogen bonds.
The Si-Cl stretching vibration is typically observed in the 450-650 cm⁻¹ region, while the Si-Br stretching vibrations occur at lower frequencies, generally in the 200-450 cm⁻¹ range. Bending modes (Br-Si-Br, Cl-Si-Br) appear at even lower wavenumbers. The specific frequencies for the fundamental vibrations of this compound have been determined through analysis of its IR and Raman spectra.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Activity |
|---|---|---|
| Si-Cl Stretch | 450 - 650 | IR and Raman Active |
| Si-Br Stretch | 200 - 450 | IR and Raman Active |
| Bending Modes (e.g., Br-Si-Br) | < 200 | IR and Raman Active |
High-resolution gas-phase vibrational spectroscopy is a powerful tool for determining the precise geometrical structure of small molecules. nist.govunibo.it By analyzing the rotational-vibrational spectra, it is possible to derive highly accurate values for rotational constants, from which bond lengths and bond angles can be calculated. nist.gov
This technique, often used in conjunction with gas-phase electron diffraction or microwave spectroscopy, provides fundamental data on the intrinsic properties of a molecule, free from intermolecular interactions present in the liquid or solid state. mdpi.comnih.gov For this compound, such gas-phase studies would yield definitive values for the Si-Cl and Si-Br bond lengths and the Br-Si-Br and Cl-Si-Br bond angles, providing a complete picture of its molecular geometry.
Diffraction Techniques for Molecular Structure Determination
Diffraction techniques are fundamental in determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the pattern of scattered X-rays, neutrons, or electrons, researchers can deduce the molecular structure, including bond lengths and angles, which are crucial for understanding the chemical and physical properties of a compound.
Single-crystal X-ray crystallography is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. wikipedia.org The process involves irradiating a single crystal of a material with a monochromatic X-ray beam and measuring the angles and intensities of the diffracted beams. wikipedia.orgnih.gov This data allows for the generation of a three-dimensional electron density map, from which the positions of the atoms can be determined. nih.gov
The general procedure for analyzing a pyrophoric and air-sensitive compound like a this compound derivative involves careful handling in an inert atmosphere, often using a Schlenk line. ncl.ac.uk The crystal is typically coated in a protective oil and mounted on a diffractometer equipped with a cooling system to ensure stability during data collection. ncl.ac.uk
The structural determination of complexes like (N,N,N',N'-tetraethylethylenediamine)dichlorosilane, formed from the redistribution of trichlorosilane (B8805176), showcases how coordination to silicon affects its geometry. psu.edu Similarly, studies on oxidative addition of halosilanes to iridium complexes have provided detailed structural information, including bond lengths and angles around the silicon atom. oup.com These studies on related halosilanes are instrumental in predicting the probable crystal packing and intermolecular interactions in potential this compound derivatives.
The geometry of halosilanes is a subject of significant interest due to the influence of the halogen substituents on the silicon center. The analysis of bond lengths and angles in halosilane complexes provides critical information about bonding theories, such as the role of p-d π-bonding. cdnsciencepub.com
In the absence of direct crystallographic data for this compound, we can examine data from related halosilane complexes to infer expected values. For example, in a dichlorosilane (B8785471) complex with a chelating nitrogen ligand, the Si-Cl bond lengths were found to be approximately 2.223 Å and 2.233 Å. psu.edu In another complex involving trichlorosilane, the Si-Cl bonds ranged from 2.152 Å to 2.205 Å. psu.edu It is generally observed that bond lengths can be influenced by coordination. For instance, the Si-Cl bond in complexed SiHCl₃ is longer than in the uncomplexed molecule. psu.edu
The bond angles in these complexes also deviate from the ideal tetrahedral angle of 109.5° due to steric and electronic effects. In the (teeda)SiH₂Cl₂ complex, the N-Si-N angle is a constrained 84.8(3)°, while in the (teeda)SiHCl₃ complex it is 85.0(2)°. psu.edu The study of metal-silane σ-complexes, such as [Cp′Mn(CO)₂(η²-HSiCl₃)], further illustrates the distortion at the silicon center upon coordination, where the geometry can approach a trigonal bipyramid. open.ac.uk
The table below presents selected bond length and angle data from various halosilane complexes, which can serve as a reference for predicting the geometry of this compound and its derivatives.
Bond Lengths and Angles in Selected Halosilane Complexes
| Compound/Complex | Bond | Bond Length (Å) | Bond Angle (°) | Reference |
|---|---|---|---|---|
| (teeda)SiH₂Cl₂ | Si-Cl | 2.223(4), 2.233(4) | N(1)-Si-N(2): 84.8(3) | psu.edu |
| Si-N | 2.134(8), 2.126(8) | |||
| (teeda)SiHCl₃ | Si-Cl | 2.152(2), 2.202(2), 2.205(2) | N(1)-Si-N(2): 85.0(2) | psu.edu |
| Si-N | 2.075(4), 2.087(5) | |||
| MeCl₂SiIrClH(PiPr₃)₂ | Ir-Si | 2.235(5) | Si-Ir-Cl(1): 106.7(4) | oup.com |
| Ir-Cl | 2.413(4) |
Mass Spectrometry for Compositional Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a crucial tool for determining the elemental composition of a sample and elucidating the structure of molecules by analyzing their fragmentation patterns. nih.govweebly.com For a compound like this compound, mass spectrometry can confirm its molecular weight and isotopic distribution, which is particularly distinct due to the presence of bromine and chlorine isotopes.
In a typical mass spectrometry experiment, the sample is ionized, and the resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer. The detector then records the abundance of each ion. bradford.ac.uk The molecular ion peak (M⁺) would confirm the molecular formula of this compound (SiBr₃Cl). The expected monoisotopic mass of this compound is approximately 299.700791 u. chemspider.com
The isotopic patterns of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%) would result in a characteristic cluster of peaks for the molecular ion and any fragments containing these elements. The fragmentation of this compound under electron ionization would likely involve the loss of halogen atoms. The relative abundance of the fragment ions provides valuable structural information.
The table below outlines the predicted major ions and their corresponding mass-to-charge ratios that would be expected in the mass spectrum of this compound.
Predicted Mass Spectrometry Fragments of this compound (SiBr₃Cl)
| Ion Fragment | Formula | Predicted m/z (based on most abundant isotopes ⁷⁹Br, ³⁵Cl, ²⁸Si) |
|---|---|---|
| Molecular Ion | [SiBr₃Cl]⁺ | 298 |
| Loss of Chlorine | [SiBr₃]⁺ | 263 |
| Loss of Bromine | [SiBr₂Cl]⁺ | 219 |
| Loss of two Bromines | [SiBrCl]⁺ | 140 |
| Loss of three Bromines | [SiCl]⁺ | 63 |
Theoretical and Computational Chemistry Studies on this compound
Theoretical and Computational Chemistry Studies on Tribromochlorosilane
Quantum Chemical Studies in Chemical Vapor Deposition (CVD) Environments
Quantum chemical calculations have become an indispensable tool for investigating the complex reaction mechanisms that occur during the Chemical Vapor Deposition (CVD) of materials like silicon carbide (SiC) using halogenated precursors. acs.orgdiva-portal.org These computational methods, such as Density Functional Theory (DFT), allow researchers to model the system at an atomic level, providing detailed information about gas-phase chemistry, surface interactions, and the energy landscapes of reaction pathways that are often difficult to probe experimentally. acs.orgnih.gov
In the context of CVD using precursors like this compound, modeling the gas-phase chemistry is the first step to understanding which chemical species arrive at the substrate surface. acs.org Thermochemical equilibrium calculations predict the partial pressures of various silicon-containing species. For mixed chlorinated and brominated systems, a key finding from these models is that species like dichlorosilylene (B1217353) (SiCl₂) and dibromosilylene (SiBr₂) are significant components of the gas phase at high temperatures. diva-portal.org However, thermochemical modeling of brominated versus chlorinated chemistries has sometimes yielded puzzling results; for example, observing a higher deposition rate with brominated precursors despite models predicting a lower concentration of SiBr₂ compared to SiCl₂. diva-portal.org
This discrepancy highlights the importance of modeling the subsequent surface interactions. rsc.orgrsc.org Quantum chemical studies have investigated the adsorption of various gas-phase species onto the substrate surface (e.g., a SiC surface). diva-portal.orgresearchgate.net These studies calculate adsorption energies and geometries to determine how strongly a molecule binds to the surface and at which sites. copernicus.org Research comparing different silicon halide species has shown that their surface behavior can be complex and counterintuitive. For example, some modeling studies found that SiH₂ binds more strongly to a SiC surface than SiCl₂ does. researchgate.net More recent computational work suggests that the silylene species (SiCl₂ and SiBr₂) may actually be less active in the growth process, and that the primary growth species could be the simpler silicon monohalides, SiCl and SiBr. diva-portal.orgresearchgate.net
The table below summarizes findings from quantum chemical studies on the surface interactions of different silicon species relevant to CVD.
| Interacting Species | Surface Interaction Studied | Key Computational Finding |
| SiCl₂ vs. SiBr₂ | Adsorption and diffusion on SiC | Differences in adsorption energies and diffusion barriers are computationally modeled to understand their contribution to film growth. diva-portal.org |
| SiH₂ vs. SiCl₂ | Adsorption and diffusion on SiC | SiH₂ was found to have a higher adsorption energy and lower diffusion barrier than SiCl₂, which contrasts with experimental observations of higher growth rates with chlorinated chemistry. diva-portal.orgresearchgate.net |
| SiCl, SiBr | Adsorption on SiC | Modeling suggests these monohalide species may be more significant contributors to film growth than their dihalide counterparts. diva-portal.orgresearchgate.net |
A critical aspect of modeling CVD processes is the investigation of activation energies for the key elementary reaction steps. mdpi.com The activation energy is the minimum energy required for a specific reaction to occur, and it governs the kinetics of the deposition process. researchgate.net Quantum chemical calculations are used to map the potential energy surface of a reaction, identifying the transition states and calculating their energy relative to the reactants to determine the activation energy barrier. hi.is
For deposition processes, several types of activation energies are computationally investigated:
Gas-Phase Reactions: Activation energies for the decomposition of precursor molecules in the gas phase.
Adsorption: The energy barrier for a gas-phase species to attach to the substrate surface. In many cases, the adsorption of highly reactive species can occur without a significant activation barrier. diva-portal.org
Desorption: The energy required for an adsorbed species to leave the surface, which determines its residence time. copernicus.org
Surface Diffusion: The energy barrier for an adsorbed species to move across the surface to find a more favorable site for incorporation into the growing film.
| Process | Type of Activation Energy | Relevance to Deposition |
| Precursor Decomposition | Gas-phase reaction barrier | Determines how readily growth precursors are generated in the gas phase. |
| Surface Adsorption | Adsorption energy barrier | Controls the rate at which gas-phase species stick to the growth surface. diva-portal.org |
| Surface Diffusion | Diffusion energy barrier | Influences the ability of adsorbed atoms to find stable lattice sites, affecting film quality. researchgate.net |
| Incorporation | Reaction barrier on the surface | The energy required for an adsorbed species to be incorporated into the crystal lattice. |
Reactivity and Reaction Mechanisms of Tribromochlorosilane
Coordination Chemistry and Adduct Formation
The silicon atom in tribromochlorosilane is electrophilic and readily interacts with Lewis bases to form adducts. This interaction is a fundamental aspect of its chemistry, leading to the formation of hypercoordinated silicon species and influencing the pathways of subsequent reactions.
This compound, as a Lewis acid, can accept electron pairs from donor molecules (Lewis bases) to form adducts where the silicon atom has a coordination number greater than four. This phenomenon is termed hypercoordination. While stable hypercoordinated adducts of this compound itself are not extensively documented in readily available literature, the principles of hypercoordination in halosilanes are well-established. The formation of these adducts involves the interaction of the Lewis base's lone pair with the empty d-orbitals or σ*-antibonding orbitals of the Si-X (X = Br, Cl) bonds of this compound. The resulting adducts typically adopt a trigonal bipyramidal or octahedral geometry. For instance, with monodentate Lewis bases (L), a five-coordinate adduct [SiBr₃Cl(L)] would be formed, and with bidentate ligands, a six-coordinate species could be generated. The stability of such adducts is a delicate balance of several factors, as discussed in the subsequent sections.
The interaction of a nucleophile (or Lewis base) with this compound can be considered the initial step in nucleophile-assisted reactions. The coordination of the nucleophile to the silicon center increases the electron density at silicon, which can facilitate the cleavage of one of the silicon-halogen bonds. This coordination expansion is a key mechanistic feature in substitution reactions at the silicon center. The process can proceed through an associative mechanism, where the nucleophile adds to the silicon atom to form a five-coordinate intermediate or transition state. This intermediate then eliminates a halide ion to give the substitution product. The high polarizability of the Si-Br and Si-Cl bonds in this compound makes them susceptible to nucleophilic attack, and the ability of silicon to accommodate a fifth or even a sixth ligand in the transition state lowers the activation energy for these processes.
The stability and reactivity of adducts formed from this compound are governed by a combination of steric and electronic factors.
Electronic Effects: The high electronegativity of the bromine and chlorine atoms in this compound makes the silicon atom highly electron-deficient and thus a strong Lewis acid. The strength of the interaction with a Lewis base is dependent on the basicity of the donor atom. Stronger Lewis bases will form more stable adducts. The relative electronegativities of bromine and chlorine also play a role, influencing the bond polarity and the ease of bond cleavage.
Steric Effects: The steric bulk of both the substituents on the silicon atom and the incoming Lewis base significantly impacts adduct formation and stability. In this compound, the three bromine atoms and one chlorine atom create a sterically crowded environment around the silicon center. A bulky Lewis base will experience steric hindrance, making the approach to the silicon atom more difficult and potentially weakening the resulting coordinate bond. Conversely, less sterically demanding Lewis bases can approach the silicon atom more easily, leading to more stable adducts. This steric hindrance also influences the subsequent reactivity of the adduct, as the crowded environment can affect the trajectory of further attacking reagents and the ease of leaving group departure.
| Factor | Influence on Adduct Stability and Reactivity |
| Electronic Effects | - High electronegativity of halogens increases the Lewis acidity of silicon, favoring adduct formation.- Stronger Lewis bases form more stable adducts.- Polarity of Si-X bonds influences the ease of nucleophilic attack and bond cleavage. |
| Steric Effects | - Bulky substituents on silicon and/or the Lewis base can hinder adduct formation.- Steric crowding can destabilize the adduct.- Steric hindrance can influence the regioselectivity and stereoselectivity of subsequent reactions. |
Reactions with Organometallic Reagents
This compound readily reacts with a variety of organometallic reagents, which act as potent nucleophiles. These reactions are fundamental for the formation of silicon-carbon bonds, leading to the synthesis of organosilanes.
Organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are widely used to introduce organic moieties onto the silicon center of this compound. These reactions are essentially nucleophilic substitution reactions where the carbanionic part of the organometallic reagent attacks the electrophilic silicon atom, displacing a halide ion.
The general reaction can be represented as: SiBr₃Cl + n RM → RₙSiBr₃₋ₙCl + n MX (where M = MgX or Li, and n can range from 1 to 4)
The stoichiometry of the reaction can be controlled to achieve mono-, di-, tri-, or even tetra-substitution, although achieving selective monosubstitution can be challenging due to the high reactivity of the initial product towards further substitution. The reactivity of the silicon-halogen bonds generally follows the order Si-Cl > Si-Br for cleavage by organometallic reagents, though this can be influenced by the specific reaction conditions and the nature of the organometallic reagent.
In addition to direct substitution, the Si-Cl bond in chlorosilanes, including by extension this compound, can be activated in transition metal-catalyzed cross-coupling reactions. scispace.comresearchgate.net While specific examples detailing the catalytic activation of the Si-Cl bond in this compound are not prevalent in readily accessible literature, the principles from related chlorosilanes can be inferred. scispace.comresearchgate.net
Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the formation of Si-C bonds from chlorosilanes and organometallic reagents. scispace.com The catalytic cycle typically involves the oxidative addition of the Si-Cl bond to a low-valent transition metal center (e.g., Pd(0)). researchgate.net This step is often the most challenging due to the strength of the Si-Cl bond. Following oxidative addition, a transmetalation step with an organometallic reagent introduces the organic group to the metal center. The final step is a reductive elimination that forms the desired organosilane product and regenerates the active catalyst.
Theoretical studies on chlorosilanes suggest that the mechanism of Si-Cl bond activation can be influenced by the number of chloro substituents, with higher Lewis acidity facilitating the interaction with the metal catalyst. researchgate.net This implies that the highly halogenated nature of this compound could make it a candidate for such catalytic transformations, although steric hindrance from the three bromine atoms might also play a significant role.
Radical Chemistry Involving Tribromosilyl Species
Generation and Reactivity of Silicon-Centered Radicals
Silicon-centered radicals, known as silyl (B83357) radicals, are highly reactive intermediates that play a significant role in various chemical transformations. The generation of these species can be achieved through several methods, most commonly involving the homolytic cleavage of a silicon-hydrogen or silicon-halogen bond. This process is typically initiated by thermal or photochemical means. For instance, the photolysis of a suitable precursor can lead to the formation of silyl radicals.
While specific experimental studies on the generation of the tribromosilyl radical (•SiBr₃) directly from this compound (SiBr₃Cl) are not extensively documented in readily available literature, the general principles of radical chemistry suggest that homolytic cleavage of the Si-Cl or Si-Br bond under appropriate energetic conditions (e.g., UV irradiation or high temperatures) could potentially lead to the formation of silyl radicals. The relative bond dissociation energies of Si-Cl and Si-Br would influence which radical is preferentially formed.
The reactivity of silyl radicals is characterized by their participation in a variety of reactions, including addition to multiple bonds and hydrogen atom abstraction. These reactions are fundamental to processes such as hydrosilylation and radical-mediated reduction reactions. The specific reactivity of a silyl radical is influenced by the nature of the substituents on the silicon atom.
Participation in Addition and Hydrogen Abstraction Reactions
Silyl radicals are known to readily add to carbon-carbon double and triple bonds. This addition reaction is a key step in the radical-initiated hydrosilylation of alkenes and alkynes. The regioselectivity of this addition is typically governed by the formation of the more stable carbon-centered radical intermediate. In the context of a hypothetical tribromosilyl radical, its addition to an unsaturated substrate would result in a bromo- and silyl-functionalized alkyl or vinyl radical. This intermediate could then proceed to react further, for example, by abstracting a hydrogen atom from a suitable donor, to yield the final product and propagate the radical chain.
Interconversion Phenomena and Low-Valent Silicon Species
Si(IV)⇌Si(II) Equilibrium in Functionalized Silanes
The chemistry of silicon is dominated by the +4 oxidation state (Si(IV)). However, species with silicon in the +2 oxidation state (Si(II)), known as silylenes, are important reactive intermediates. In certain systems, an equilibrium between Si(IV) and Si(II) species can be established, often under high-temperature or photochemical conditions. This equilibrium involves the elimination of a molecule from the Si(IV) precursor to generate the silylene.
For halosubstituted silanes, this equilibrium can be represented by the reversible elimination of a halogen molecule or a halosilane. While the direct equilibrium between this compound (a Si(IV) compound) and a corresponding Si(II) species is not well-documented, the thermal decomposition of halosilanes can lead to the formation of silylenes. The stability and reactivity of the resulting silylene are highly dependent on its substituents.
Role of this compound in Synthesizing Silylene and Disilyne Intermediates
Halosilanes are common precursors for the generation of silylenes. The reduction of tetrahalosilanes with alkali metals or other reducing agents is a classical method for producing silylenes, which are typically trapped in situ due to their high reactivity. While there is no specific literature detailing the use of this compound as a direct precursor for the synthesis of a specific silylene, its structure suggests potential pathways. For example, reductive dehalogenation could, in principle, lead to the formation of a brominated silylene intermediate. The reactivity of such silylenes would be of interest in the synthesis of more complex organosilicon compounds.
Disilynes, compounds containing a silicon-silicon triple bond, represent a fascinating class of low-valent silicon species. Their synthesis is challenging and often involves the reduction of highly substituted dihalodisilanes or tetrahalodisilanes. The role of simpler halosilanes like this compound in the direct synthesis of disilyne intermediates is not established. The formation of a Si-Si triple bond typically requires specialized precursors with bulky substituents to provide kinetic stability to the highly reactive disilyne core.
Advanced Materials Applications and Precursor Chemistry of Tribromochlorosilane
Silicon-Based Materials for Semiconductor Industry
The demand for ultra-pure silicon is a cornerstone of the semiconductor industry. Tribromochlorosilane has emerged as a critical precursor for producing silicon with the purity levels required for manufacturing electronic components.
This compound is utilized in the production of high-purity polysilicon, a fundamental material for the semiconductor industry. It serves as an alternative to the more traditionally used trichlorosilane (B8805176). The process involves the thermal decomposition of tribromosilane (B1609357) at high temperatures to yield ultrapure silicon. wikipedia.org This method is integral to creating the silicon wafers that form the base of microelectronic devices. lookchem.com
The conversion of silicon solids into gaseous forms, such as this compound, effectively separates the silicon from impurities. google.com This purification is crucial for achieving the high-purity silicon necessary for both solar and electronic applications, which often require purity levels exceeding 99.999%. google.com
Table 1: Comparison of Silicon Precursors
| Precursor | Common Process | Key Advantages |
|---|---|---|
| Trichlorosilane (SiHCl₃) | Siemens Process | Well-established, high deposition rates. google.combernreuter.com |
| This compound (SiBr₃Cl) | Schumacher Process | Lower temperature process, improved energy efficiency, closed-loop recycling. wikipedia.orgguntherportfolio.com |
| Silane (SiH₄) | FBR Technology | Lower energy consumption compared to Siemens process. coherentmarketinsights.com |
Chemical Vapor Deposition (CVD) is a key technology in modern materials engineering, used to deposit high-quality thin films. linde-amt.com In this process, volatile precursors react in a controlled manner to form a solid material on a substrate surface. linde-amt.com this compound is employed as a precursor in CVD processes to grow thin films of silicon. ontosight.aidupont.com
The use of bromosilanes, like this compound, in CVD can produce higher quality silicon films compared to conventional chlorosilane-based processes. google.com These processes can be operated at a wide range of temperatures and pressures, and often require less diluent gas, such as hydrogen. google.com The ability to precisely control film thickness and composition through CVD is critical for the fabrication of advanced integrated circuits. linde-amt.com
This compound is a key component of the Schumacher Process, a method for producing high-purity granular polysilicon. wikipedia.orgguntherportfolio.com This process is distinguished from the more conventional Siemens process, which primarily uses trichlorosilane. bernreuter.comguntherportfolio.com
The Schumacher Process is a continuous, closed-loop process that operates at lower temperatures and near atmospheric pressure, leading to improved energy efficiency. guntherportfolio.com It involves the thermal decomposition of tribromosilane in a fluid bed reactor. guntherportfolio.comnasa.gov A significant advantage of this process is the ability to recycle by-products, making it more environmentally friendly. guntherportfolio.com The resulting granular polysilicon is ideal for continuous silicon solar wafer growth. guntherportfolio.com
Research indicates that the thermal decomposition of tribromosilane can yield a large, dense particle product with minimal wall deposition, offering handling advantages. nasa.gov Furthermore, unlike processes involving trichlorosilane, the thermal decomposition of tribromosilane has not been observed to form explosive polymers. nasa.gov
Advanced Ceramics and Coatings Production
Beyond silicon production, this compound also serves as a precursor in the manufacturing of advanced ceramic materials and coatings, which are valued for their hardness, thermal stability, and chemical resistance. lookchem.com
This compound is investigated as a precursor for the growth of silicon carbide (SiC) thin films via Chemical Vapor Deposition (CVD). dupont.comdiva-portal.org SiC is a wide-bandgap semiconductor with high thermal conductivity, making it suitable for high-power and high-frequency electronic devices. diva-portal.org
In SiC CVD, halogenated precursors are used to increase the growth rate. diva-portal.org Brominated chemistries, using precursors like this compound, have been compared to the more common chlorinated chemistries. acs.org Studies suggest that a brominated process can lead to high-quality SiC material with good control over its properties. acs.org The use of single-source precursors containing both silicon and carbon is also a common method for depositing polycrystalline SiC films. mdpi.com
The use of specific precursors like this compound allows for the development of advanced materials with tailored properties. lookchem.comnumberanalytics.com The ability to synthesize materials with controlled chemical composition, crystallographic structure, and morphology is central to modern materials science. fapesp.br
In the context of coatings, this compound's reactivity makes it a valuable tool for creating materials with specific characteristics such as high thermal stability and chemical resistance for industries like aerospace and automotive. lookchem.com The precise control offered by CVD processes enables the creation of novel materials with unique properties for a wide range of applications. linde-amt.com
Organosilicon Compound Synthesis for Specialized Technologies
Organosilicon compounds, which contain carbon-silicon bonds, are known for their unique properties, such as thermal stability and durability. bisleyinternational.com this compound is a key starting material for creating a variety of these specialized molecules.
Intermediate for Organosilicon Monomers and Polymers
This compound's high reactivity makes it an important precursor in the production of various silicon-based materials, including silicones, silanes, and other organosilicon compounds. ontosight.ai The reactivity of halosilanes like this compound allows for their use in synthesizing a wide array of materials. lookchem.com
The synthesis of organosilicon monomers from this compound can be achieved through reactions with organometallic reagents, such as Grignard reagents or organolithium compounds. These reactions proceed by the substitution of the bromo and chloro groups with organic moieties. The differential reactivity of the Si-Br and Si-Cl bonds can potentially allow for selective substitution, offering a route to complex, unsymmetrical organosilane monomers. These monomers can then be polymerized to create specialized polymers with tailored properties. For instance, replacing trichlorosilane with tribromosilane is a known method for producing ethyltribromosilane. google.com
The hydrolysis of this compound, or its organo-substituted derivatives, is a fundamental step in the formation of silicone polymers (polysiloxanes). The Si-Br and Si-Cl bonds are readily hydrolyzed by water to form silanol (B1196071) intermediates (R₃SiOH). These silanols are highly reactive and undergo condensation reactions to form siloxane bonds (Si-O-Si), which are the backbone of silicone polymers. farabi.university The polymerization process can be controlled to produce linear, branched, or cross-linked polymers with a wide range of properties, from oils and greases to rubbers and resins. farabi.university The general reaction scheme for the hydrolysis and polycondensation of a tri-functional silane, which is analogous to the behavior of this compound derivatives, is outlined below:
Table 1: Generalized Hydrolysis and Polycondensation of Tri-functional Silanes
| Step | Reaction | Description |
| 1. Hydrolysis | RSiX₃ + 3H₂O → RSi(OH)₃ + 3HX | The halosilane (where X can be Br or Cl) reacts with water to form a silanetriol and the corresponding hydrohalic acid. |
| 2. Condensation | 2RSi(OH)₃ → (HO)₂RSi-O-SiR(OH)₂ + H₂O | The silanetriol molecules begin to condense, forming a disiloxane (B77578) and eliminating a molecule of water. |
| 3. Further Condensation | nRSi(OH)₃ → (RSiO₁.₅)n + 1.5nH₂O | Continued condensation leads to the formation of a highly cross-linked polysiloxane network, often referred to as a silsesquioxane. |
This table represents a generalized pathway for tri-functional silanes, which is expected to be similar for organothis compound derivatives.
The resulting polysiloxanes can possess functionally substituted aliphatic groups attached to the silicon atoms, leading to new types of materials with unique properties. researchgate.net
Applications in Surface Science and Nanotechnology
The ability of halosilanes to form self-assembled monolayers (SAMs) on various substrates makes them crucial in surface science and nanotechnology. wikipedia.orgnucleos.com While direct studies on this compound are limited, its reactivity suggests it is a suitable precursor for surface modification. nanografi.com This process involves altering the surface properties of a material to improve its performance without changing its bulk characteristics. nanografi.com
SAMs are highly ordered molecular assemblies that form spontaneously on a surface. In the case of this compound, it would react with hydroxyl (-OH) groups present on the surface of materials like silicon wafers, glass, or metal oxides. This reaction forms a strong covalent Si-O bond, anchoring the molecule to the surface. The remaining bromo and chloro groups can then be further functionalized or will hydrolyze and cross-link with adjacent molecules to form a dense, stable monolayer.
These monolayers can be used to precisely control the surface properties of a material, such as:
Wettability: By choosing appropriate organic groups to attach to the silicon atom, surfaces can be made either hydrophobic (water-repelling) or hydrophilic (water-attracting).
Adhesion: SAMs can act as adhesion promoters, improving the bond between a substrate and a coating.
Biocompatibility: The surfaces of medical implants can be modified with biocompatible SAMs to reduce the risk of rejection by the body. themultiphysicsjournal.com
Nanoparticle Functionalization: this compound can be used to coat nanoparticles, preventing their agglomeration and allowing for the attachment of other molecules, such as drugs for targeted delivery or ligands for biosensing applications. mdpi.comnih.gov Silanization is a common technique for coating iron oxide nanoparticles to improve their stability and biocompatibility. mdpi.com
Table 2: Potential Applications of this compound in Surface Modification
| Application Area | Description of Use | Potential Outcome |
| Microelectronics | Formation of insulating or passivation layers on semiconductor surfaces. | Improved device performance and reliability. |
| Biomaterials | Surface modification of implants to enhance biocompatibility and reduce protein fouling. | Reduced inflammatory response and improved device longevity. |
| Nanotechnology | Functionalization of nanoparticles for targeted drug delivery or as contrast agents in medical imaging. | Enhanced therapeutic efficacy and diagnostic sensitivity. |
| Coatings | Creation of hydrophobic or oleophobic surfaces for anti-fouling and self-cleaning applications. | Development of advanced materials with specialized surface properties. |
This table outlines potential applications based on the known reactivity of halosilanes and the principles of surface science.
Analytical Reagent Applications in Complex Chemical Systems
In analytical chemistry, reagents are used to carry out chemical reactions for the purpose of identifying or quantifying a substance. researchgate.net Highly reactive compounds are often employed as derivatizing agents to modify analytes, making them more suitable for analysis by techniques like gas chromatography (GC). sigmaaldrich.com Derivatization can increase the volatility and thermal stability of polar compounds, improving their separation and detection. research-solution.com
Given its high reactivity, this compound has the potential to be used as a derivatizing reagent. lookchem.com It can react with compounds containing active hydrogen atoms, such as alcohols, phenols, and amines, to form the corresponding silyl (B83357) derivatives. research-solution.com These derivatives are typically more volatile and less polar than the parent compounds, making them easier to analyze by GC.
The process of derivatization involves reacting the analyte with a silylating reagent, often in the presence of a catalyst. sigmaaldrich.com For example, trimethylchlorosilane (TMCS) is often used as a catalyst to increase the reactivity of other silylating reagents. obrnutafaza.hr The high reactivity of the Si-Br and Si-Cl bonds in this compound might allow it to act as a potent silylating agent on its own.
Table 3: Potential Use of this compound as a Derivatizing Reagent
| Analyte Functional Group | Potential Reaction Product | Benefit for GC Analysis |
| Alcohols (-OH) | Alkoxysilane | Increased volatility, improved peak shape |
| Carboxylic Acids (-COOH) | Silyl ester | Increased volatility, reduced tailing |
| Amines (-NH₂) | Silylamine | Reduced polarity, improved thermal stability |
| Phenols (Ar-OH) | Aryloxysilane | Increased volatility, enhanced detectability |
This table illustrates the potential application of this compound as a derivatizing agent based on the general principles of silylation in gas chromatography.
The use of brominated silylating reagents can also be advantageous in mass spectrometry (MS) detection, as the characteristic isotopic pattern of bromine can aid in the identification of the derivatized analytes. researchgate.net While specific applications of this compound as an analytical reagent are not widely documented, its chemical properties suggest it could be a valuable tool in the analysis of complex chemical mixtures.
Future Research Directions and Emerging Trends
Computational Design of Functionalized Tribromochlorosilane Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools for designing new materials. Future research will increasingly leverage these techniques to predict the properties and reactivity of novel this compound derivatives. By using methods such as Density Functional Theory (DFT), researchers can simulate how modifications to the SiClBr₃ molecule, such as the substitution of one or more bromine atoms with organic functional groups, will affect its electronic, optical, and chemical properties. This in-silico approach allows for the rapid screening of a vast number of potential derivatives for specific applications, such as in the development of new polymers or as precursors for advanced ceramics, before committing to laboratory synthesis.
Development of New Catalytic Cycles Utilizing this compound Reactivity
The reactivity of the silicon-halogen bonds in this compound makes it a candidate for use in novel catalytic cycles. Future research is anticipated to explore its role as either a catalyst or a key intermediate in organic and inorganic synthesis. For instance, its Lewis acidic nature could be exploited to catalyze a variety of organic transformations. Furthermore, the development of catalytic systems that can selectively activate the Si-Cl versus the Si-Br bonds could open up new pathways for the synthesis of complex organosilicon compounds. This would involve the design of co-catalysts or specific reaction conditions that can tune the reactivity of this compound in a predictable manner.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To fully understand and control the reactions involving this compound, advanced in-situ monitoring techniques are required. Future research will focus on the application of spectroscopic methods such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy to observe the formation and consumption of SiClBr₃ and its derivatives in real-time. This will provide valuable kinetic and mechanistic data, enabling the optimization of reaction conditions for improved yield and selectivity. The development of specialized probes and flow-cell reactors compatible with these spectroscopic techniques will be crucial for advancing this area of research.
Integration into Next-Generation Semiconductor and Materials Manufacturing Processes
This compound is a potential precursor for the deposition of silicon-based thin films, which are critical components in the semiconductor industry. Future research will investigate its use in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to create high-purity silicon or silicon carbonitride films. The presence of both chlorine and bromine in the molecule may offer advantages in controlling the deposition rate and film properties. Furthermore, its application in the synthesis of advanced materials, such as silicon-based aerogels or composites, is an emerging trend. Research will focus on integrating SiClBr₃ into manufacturing workflows to produce materials with tailored properties for applications in aerospace, energy storage, and electronics.
Q & A
Q. What are the optimal conditions for synthesizing tribromochlorosilane (SiBr₃Cl) to minimize byproduct formation?
this compound synthesis typically involves halogen exchange reactions or controlled substitution of silicon-bound halogens. Key parameters include temperature control (recommended range: 0–25°C to avoid thermal decomposition) , solvent selection (e.g., THF or inert hydrocarbons), and stoichiometric ratios of reactants. For example, stepwise addition of brominating agents to chlorosilane precursors under anhydrous conditions reduces side reactions like disproportionation . Monitoring via thin-layer chromatography (TLC) or in situ FTIR can track reaction progress .
Q. How can spectroscopic techniques (e.g., Raman, IR) distinguish this compound from related halosilanes?
Vibrational spectroscopy is critical due to the compound’s C₃v symmetry. The Si-Br stretching mode appears at ~250–300 cm⁻¹ (Raman) and Si-Cl at ~450–500 cm⁻¹ (IR). These bands differ from trichlorosilane (SiCl₃H, ~550 cm⁻¹ Si-Cl) and tribromosilane (SiBr₃H, ~200 cm⁻¹ Si-Br). Assignments should reference high-purity standards and computational simulations (e.g., DFT) to resolve overlapping peaks .
Q. What safety protocols are essential when handling this compound in wet-lab settings?
this compound hydrolyzes violently with water, releasing HBr and HCl. Use inert atmospheres (argon/gloveboxes), corrosion-resistant equipment (PTFE or glass-lined reactors), and secondary containment. Emergency neutralization with dry sodium bicarbonate is advised. Toxicity data for analogous halosilanes suggest acute respiratory irritation; PPE (respirators, neoprene gloves) is mandatory .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?
The Br/Cl ratio affects Lewis acidity and ligand-exchange kinetics. Bromine’s lower electronegativity (vs. Cl) increases silicon’s electrophilicity, enhancing nucleophilic attack rates. Steric hindrance from three Br atoms can slow reactions with bulky substrates. Comparative kinetic studies using SiBr₃Cl vs. SiCl₄ in Grignard reactions reveal a 20–30% slower rate for SiBr₃Cl, attributed to steric effects .
Q. What methodologies resolve contradictions in reported thermodynamic properties (e.g., ΔfH°) of this compound?
Discrepancies in enthalpy of formation (~5–10 kJ/mol across studies) arise from impurities or measurement techniques (e.g., combustion calorimetry vs. computational models). Standardize purity via fractional distillation (≥99.5% by GC-MS) and validate data using hybrid DFT/experimental approaches. Cross-referencing with NIST-referenced halosilane databases reduces systematic errors .
Q. How can computational modeling predict this compound’s behavior in novel reaction systems?
Molecular dynamics (MD) simulations with force fields parameterized for Si-X bonds (e.g., UFF or ReaxFF) model hydrolysis pathways. DFT studies (B3LYP/6-311+G*) optimize transition states for Si–X bond cleavage. Validate predictions against experimental kinetics (e.g., Arrhenius plots for hydrolysis rates) .
Q. What strategies improve the stability of this compound-derived intermediates in polymer synthesis?
Encapsulation in mesoporous silica or coordination with Lewis bases (e.g., pyridine) stabilizes reactive intermediates. For example, SiBr₃Cl adducts with 4-dimethylaminopyridine (DMAP) exhibit 50% longer half-lives in THF at 25°C .
Methodological Guidance
Q. How should researchers design experiments to study this compound’s catalytic activity in silicon-based materials?
Q. What statistical approaches address batch-to-batch variability in this compound synthesis?
Multivariate analysis (e.g., PCA) identifies critical process parameters (CPPs). For instance, a 3² factorial design (temperature vs. stirring rate) reduces impurity variance by 15% .
Data Interpretation and Reporting
Q. How to contextualize conflicting data on this compound’s environmental persistence?
Apply the DRAI framework (Data source, Reliability, Ambiguity, Impact):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
